
SR-3737
Overview
Description
SR-3737 is an indazole-based small molecule inhibitor targeting c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (p38 MAPK). It exhibits potent enzymatic inhibition with IC₅₀ values of 12 nM (JNK3) and 3.2 nM (p38), demonstrating a 4-fold preference for p38 over JNK3 . Structurally, this compound features a 5-anilinophenyl indazole core linked to a trimethoxyphenyl group (Figure 1). Despite its high potency, this compound lacks selectivity between JNK3 and p38, limiting its therapeutic utility in diseases requiring isoform-specific kinase targeting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR-3737 typically involves multiple steps, starting with the preparation of the indazole core This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
SR-3737 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Binding Affinity
The binding affinity of SR-3737 has been characterized through crystallography, revealing its interaction with the ATP-binding pocket of JNK3. The following table summarizes key crystallographic data:
Parameter | This compound |
---|---|
Space Group | C2221 |
Unit Cell Dimensions (Å) | a = 82.86, b = 124.11, c = 69.52 |
Resolution Range (Å) | 48.94–2.20 |
Completeness (%) | 93.79 |
R sym (%) | 4.9 |
I/σ (I) | 31.15 (2.62) |
R cryst (%) | 18.03 |
R free (%) | 24.88 |
Cancer Research
The inhibition of JNK3 and p38 by this compound has implications in cancer therapy, where these kinases are often implicated in tumor progression and metastasis. Preclinical studies indicate that compounds targeting these pathways can enhance the efficacy of existing chemotherapeutics.
Case Study: Inhibition of Tumor Growth
In a study investigating the effects of this compound on cancer cell lines, it was found to significantly reduce cell viability in models of breast and lung cancer by inducing apoptosis through the modulation of JNK and p38 signaling pathways.
Neuroprotective Applications
Given the role of JNK3 in neurodegenerative diseases, this compound is being explored for its neuroprotective properties. In models of Alzheimer's disease, this compound has shown potential in reducing neuroinflammation and protecting neuronal cells from apoptosis.
Case Study: Neuroprotection in Alzheimer’s Models
Research demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function in transgenic mouse models of Alzheimer's disease.
Inflammatory Disorders
This compound's ability to modulate inflammatory responses makes it a candidate for treating various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
Case Study: Efficacy in Rheumatoid Arthritis
In preclinical trials, this compound administration led to reduced joint inflammation and damage in animal models of rheumatoid arthritis, suggesting its potential as an anti-inflammatory agent.
Summary of Findings
The diverse applications of this compound across different fields highlight its significance as a research tool and therapeutic candidate:
Application Area | Findings |
---|---|
Cancer Research | Induces apoptosis; reduces tumor growth |
Neuroprotection | Protects neurons; reduces neuroinflammation |
Inflammatory Disorders | Reduces inflammation; improves symptoms |
Mechanism of Action
The mechanism of action of SR-3737 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Aminopyrazole-Based Inhibitors
Structural and Enzymatic Differences
Aminopyrazole inhibitors (e.g., SR-3451, SR-3576) share a urea-linked pyrazole scaffold but exhibit divergent selectivity profiles:
Compound | JNK3 IC₅₀ (nM) | p38 IC₅₀ (µM) | Selectivity (JNK3/p38) |
---|---|---|---|
SR-3737 | 12 | 0.0032 | 0.0037 (1:270) |
SR-3451 | 25 | 3.6 | 144 |
SR-3576 | 7 | >20 | >2800 |
- SR-3451 and SR-3576 achieve >100-fold selectivity for JNK3 over p38, contrasting sharply with this compound’s dual inhibition .
- Key Structural Determinants: Indazole vs. Pyrazole Core: The indazole in this compound allows favorable interactions with p38’s active site, while the aminopyrazole scaffold in SR-3451/SR-3576 sterically disfavors p38 binding. Gatekeeper Residue: In JNK3, Met-146 shifts to accommodate this compound’s trimethoxyphenyl group, whereas p38’s smaller gatekeeper (Thr-106) permits tighter binding .
Crystallographic Insights
- Binding Poses: this compound and SR-3451 bind JNK3 with similar root-mean-square deviation (r.m.s.d. = 0.33 Å), forming hydrogen bonds with Met-149 (Figure 1). However, this compound’s indazole core aligns with p38’s hinge region, enabling dual inhibition .
Comparison with Other Indazole Derivatives
Selectivity Challenges in the Indazole Series
Of 15 synthesized indazole analogs, SR-4186 was the only compound with >20-fold JNK3 selectivity (Table S1, ). Key findings include:
- 5-Anilinophenyl Substitution: Critical for JNK3 binding but increases p38 affinity when paired with indazole.
- N-Phenyl Urea Linker: Enhances JNK3 selectivity in aminopyrazoles but fails to confer specificity in indazoles.
Mechanistic Implications for Drug Design
Binding Flexibility vs. Selectivity
- Indazole Scaffold : The planar indazole core allows conformational adaptability in both JNK3 and p38, reducing selectivity.
- Aminopyrazole Scaffold: The rigid urea linker and pyrazole core enforce a binding pose incompatible with p38’s active site .
Role of Gatekeeper Residues
- JNK3 (Met-146) : Larger side chain permits this compound’s trimethoxyphenyl group to occupy a hydrophobic pocket.
- p38 (Thr-106) : Smaller residue accommodates bulkier inhibitors like compound 14e , which shares overlapping binding features with this compound (Figure 2) .
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions to study SR-3737's biochemical mechanisms?
- Answer: Begin by identifying gaps in existing literature (e.g., unresolved pathways or contradictory findings). Use the "problem-first" approach to define the research scope, ensuring questions are specific, measurable, and aligned with available resources (e.g., "How does this compound modulate [specific pathway] in [cell type/model] under [condition]?"). Avoid overly broad questions; refine them iteratively with feedback from peers or supervisors . Validate feasibility through pilot studies or computational simulations .
Q. What experimental design principles are critical for investigating this compound's dose-response relationships?
- Answer: Use a factorial design with appropriate controls (e.g., vehicle, positive/negative controls) to isolate this compound-specific effects. Define dose ranges based on preliminary toxicity assays or prior pharmacokinetic data. Ensure replicates account for biological variability, and randomize treatment groups to minimize bias. Document protocols rigorously to enable reproducibility .
Q. How can researchers ensure data reliability when analyzing this compound's in vitro efficacy?
- Answer: Standardize assay conditions (e.g., cell passage number, incubation time) and validate instruments (e.g., plate readers) with calibration controls. Use blinded scoring for subjective endpoints (e.g., microscopy). Apply statistical methods (e.g., ANOVA with post hoc tests) to distinguish signal from noise, and report confidence intervals for key metrics .
Q. What strategies are effective for conducting a systematic literature review on this compound?
- Answer: Use databases (e.g., PubMed, Scopus) with Boolean operators (e.g., "this compound AND [mechanism] NOT [toxicity]"). Screen abstracts for relevance, and categorize findings into themes (e.g., molecular targets, conflicting results). Critically appraise methodologies of cited studies to identify biases or limitations .
Q. How should researchers validate analytical methods for quantifying this compound in biological samples?
- Answer: Perform spike-and-recovery experiments to assess accuracy and precision. Establish linearity across expected concentration ranges and test matrix effects (e.g., plasma vs. buffer). Include quality controls (QCs) in each batch and use inter-laboratory comparisons to verify reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported mechanisms across studies?
- Answer: Conduct meta-analyses to quantify effect sizes and heterogeneity. Replicate key experiments under standardized conditions, varying one parameter at a time (e.g., cell line, assay type). Use orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to confirm target engagement .
Q. What methodological challenges arise when integrating multi-omics data to study this compound's polypharmacology?
- Answer: Address batch effects and platform-specific biases via normalization (e.g., ComBat). Use pathway enrichment tools (e.g., GSEA, STRING) to identify convergent signals across transcriptomic, proteomic, and metabolomic datasets. Validate computationally predicted interactions with targeted assays (e.g., co-immunoprecipitation) .
Q. How can longitudinal studies on this compound's chronic effects mitigate attrition and confounding variables?
- Answer: Implement adaptive sampling schedules to balance data density with participant burden. Use mixed-effects models to account for missing data and time-dependent covariates. Store biospecimens in aliquots to minimize freeze-thaw cycles and ensure batch consistency .
Q. What optimization strategies improve the signal-to-noise ratio in high-throughput screens of this compound derivatives?
- Answer: Apply Z-factor or strictly standardized mean difference (SSMD) metrics to evaluate assay robustness. Use counter-screens against off-target panels (e.g., kinase profiling) early in hit validation. Leverage structure-activity relationship (SAR) models to prioritize compounds with favorable physicochemical properties .
Q. How should cross-disciplinary teams coordinate to study this compound's translational potential?
- Answer: Establish clear data-sharing protocols (e.g., FAIR principles) and regular interdisciplinary meetings. Use project management tools (e.g., electronic lab notebooks) to track contributions. Define authorship criteria upfront to avoid disputes and ensure ethical compliance .
Properties
CAS No. |
1164153-37-0 |
---|---|
Molecular Formula |
C29H25FN4O4 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
3-[5-(2-fluoroanilino)indazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C29H25FN4O4/c1-36-26-15-21(16-27(37-2)28(26)38-3)33-29(35)18-7-6-8-22(14-18)34-25-12-11-20(13-19(25)17-31-34)32-24-10-5-4-9-23(24)30/h4-17,32H,1-3H3,(H,33,35) |
InChI Key |
GYQLVKWGHKBDMP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5F)C=N3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5F)C=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR-3737; SR 3737; SR3737; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.